2-Iodo-benzo[b]thiophene
Overview
Description
“2-Iodo-benzo[b]thiophene” is a chemical compound with the empirical formula C8H5IS . It is a derivative of benzothiophene, an aromatic organic compound that has a five-membered ring made up of one sulfur as a heteroatom .
Synthesis Analysis
There are several methods for synthesizing benzothiophene derivatives. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives . Another method involves the reaction of substituted buta-1-enes with potassium sulfide . A metal-free synthesis of 2-substituted benzo[b]thiophenes from 2-haloalkynyl (hetero)arenes has also been reported .
Molecular Structure Analysis
The molecular weight of “this compound” is 260.09 . The structure of benzothiophene, the parent compound of “this compound”, consists of a five-membered ring made up of one sulfur atom .
Chemical Reactions Analysis
Benzothiophene derivatives can undergo various chemical reactions. For instance, they can participate in direct C-H arylation . In addition, a transition-metal-free synthesis of thiophenes from 1,4-diaryl-1,3-dienes has been reported .
Physical And Chemical Properties Analysis
“this compound” is a solid with a melting point of 58-63 °C . It should be stored at a temperature of 2-8°C .
Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
2-Iodo-benzo[b]thiophene has been a key intermediate in the development of a variety of pharmaceutical agents due to its unique structural and electronic properties. For instance, Flynn et al. (2001) have demonstrated its use in the synthesis of tubulin binding agents through palladium-mediated coupling and iodocyclization techniques (Flynn, Verdier-Pinard, & Hamel, 2001). Similarly, Isloor, Kalluraya, & Pai (2010) explored the synthesis of new benzo[b]thiophene derivatives and tested them for their antimicrobial, antifungal, and anti-inflammatory properties, highlighting the broad spectrum of pharmacological applications (Isloor, Kalluraya, & Pai, 2010).
Application in Organic Photoelectric Materials and Semiconductors
Benzo[b]thiophene derivatives are also significant in the field of organic electronics. Duc (2020) noted that several benzo[b]thiophene compounds have been employed as organic photoelectric materials and semiconductors, reflecting their versatility beyond medicinal applications (Duc, 2020).
Environmental and Green Chemistry Applications
In addition to pharmaceutical and electronic applications, benzo[b]thiophene and its derivatives like this compound have been studied for their potential in environmental and green chemistry. Kim, Dahal, & Kesharwani (2013) developed a greener process for synthesizing disubstituted benzo[b]thiophenes, emphasizing environmentally friendly solvents and safe reagents (Kim, Dahal, & Kesharwani, 2013).
Novel Synthesis Methods
Researchers have also focused on developing novel and efficient methods for synthesizing benzo[b]thiophene derivatives. Yue & Larock (2002) reported the synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization, showcasing advanced techniques in organic synthesis (Yue & Larock, 2002).
Safety and Hazards
Future Directions
Future research could focus on developing more efficient synthesis methods for “2-Iodo-benzo[b]thiophene” and its derivatives. For instance, an approach for the synthesis of benzothiophene motifs under electrochemical conditions has been reported . Additionally, the development of Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides has been successfully developed .
Mechanism of Action
Target of Action
2-Iodo-benzo[b]thiophene is a derivative of the thiophene compound . Thiophene-based analogs have been the focus of many scientists as potential biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological effects .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound significantly impact its bioavailability .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of hydrophilic side chains in a molecule can impact its thin film transistor performance . .
properties
IUPAC Name |
2-iodo-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCFWDHWACGQBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466982 | |
Record name | 2-Iodo-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36748-89-7 | |
Record name | 2-Iodobenzothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36748-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 36748-89-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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